

Neticonazole Hydrochloride solubility in different solvents

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Compound of Interest

Compound Name: Neticonazole Hydrochloride

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An In-depth Technical Guide to the Solubility of Neticonazole Hydrochloride

For researchers, scientists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) like **Neticonazole Hydrochloride** is fundamental. Solubility influences bioavailability, formulation strategies, and the overall efficacy of a therapeutic agent. This technical guide provides a consolidated overview of the solubility of **Neticonazole Hydrochloride** in various solvents, based on currently available data.

Overview of Neticonazole Hydrochloride

Neticonazole hydrochloride is the salt form of Neticonazole, an imidazole derivative known for its potent and long-acting antifungal properties.^{[1][2][3]} It is used as a topical treatment for superficial skin infections.^{[1][4]} Chemically, it is 1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride.^[1] Beyond its antifungal applications, Neticonazole has also been identified as an inhibitor of exosome biogenesis and secretion, indicating potential applications in oncology research.^{[2][5]}

Solubility Data

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of **Neticonazole Hydrochloride** has been reported in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that reported values, particularly for DMSO, show

significant variation across different commercial suppliers, which may be attributable to differences in experimental conditions or the purity of the compound.

Solvent	Reported Solubility (mg/mL)	Reported Molar Concentration (mM)	Source(s)
Dimethyl Sulfoxide (DMSO)	250	737.68	[2] [3]
67	197.69	[6]	
60	198.39	[7]	
Water	≥ 100	≥ 295.07	[3]
< 0.1 (reported as insoluble)	-	[5]	
60	-	[7]	
1M Hydrochloric Acid (HCl)	100	330.66	[5]
80	-	[8]	
Ethanol	60	-	[7]

Note on Discrepancies: The significant discrepancies in reported aqueous solubility (ranging from insoluble to ≥ 100 mg/mL) highlight the critical importance of empirical verification of solubility for specific lots of the compound under defined experimental conditions (e.g., pH, temperature, and buffer system). Similarly, the wide range of values for DMSO suggests that while it is a good solvent for **Neticonazole Hydrochloride**, the saturation point may vary.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol for Solubility Determination

While specific experimental details for the cited solubility data are not exhaustively provided in the search results, a standard and robust method for determining the equilibrium solubility of a

crystalline compound like **Neticonazole Hydrochloride** is the shake-flask method. This protocol is based on general methodologies described for pharmaceutical compounds.[9][10]

Objective: To determine the equilibrium solubility of **Neticonazole Hydrochloride** in a given solvent at a specified temperature.

Materials:

- **Neticonazole Hydrochloride** powder
- Selected solvent(s) of analytical grade
- Calibrated analytical balance
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

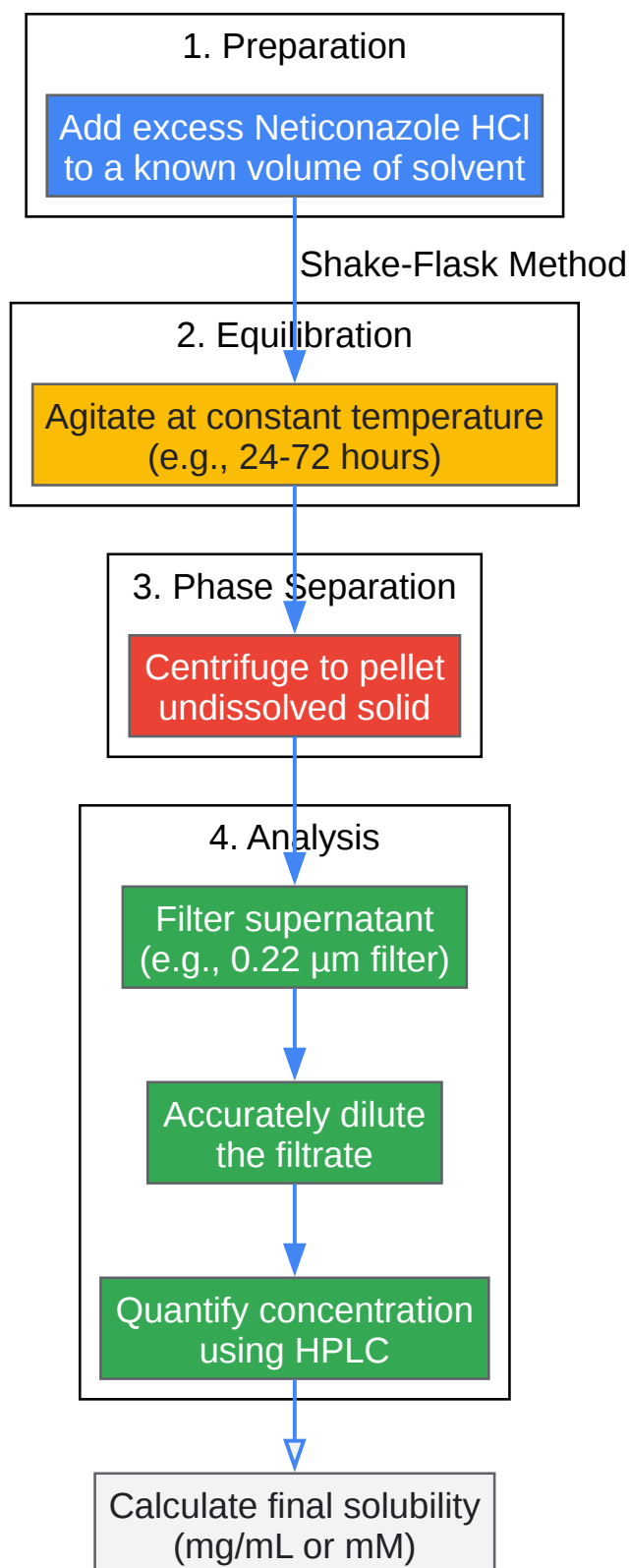
- **Preparation of a Saturated Solution:** An excess amount of **Neticonazole Hydrochloride** powder is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid ensures that equilibrium is reached at saturation.
- **Equilibration:** The container is placed in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is achieved. The system has reached equilibrium when the concentration of the dissolved solute in the solution remains constant over time.
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid material is separated from the solution. This is typically achieved by

centrifugation at a high speed to pellet the excess solid.

- **Sample Collection and Filtration:** A clear aliquot of the supernatant is carefully withdrawn. To ensure no particulate matter is included in the analysis, the collected sample is immediately filtered through a syringe filter (e.g., 0.22 μm).
- **Dilution:** The clear, filtered saturated solution is accurately diluted with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
- **Concentration Analysis:** The concentration of **Neticonazole Hydrochloride** in the diluted sample is quantified using a validated analytical method, most commonly HPLC. A standard calibration curve is prepared using known concentrations of the compound to ensure accurate measurement.
- **Calculation:** The solubility is calculated by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.



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Caption: Workflow for solubility determination via the shake-flask method.

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